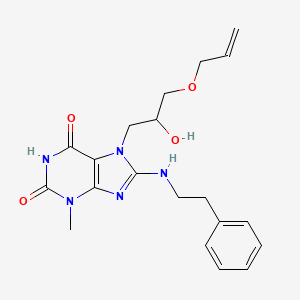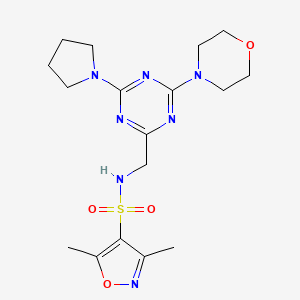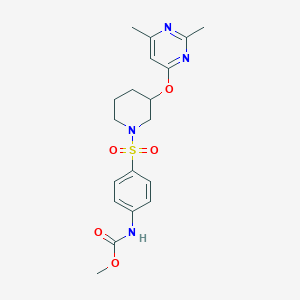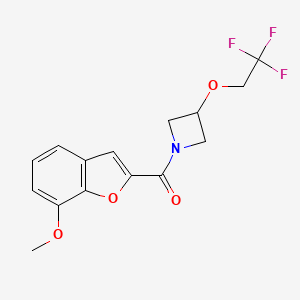
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as TFEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TFEA is a member of the azetidine family, which is known for its unique pharmacological properties. In
Mécanisme D'action
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone works by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function and memory. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been shown to have analgesic effects, which may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. Another area of interest is the investigation of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone's potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, the safety and efficacy of (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in humans need to be further studied in clinical trials.
Méthodes De Synthèse
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 7-methoxybenzofuran-2-carboxylic acid with 2,2,2-trifluoroethanol to form an ester intermediate. This intermediate is then reacted with azetidin-3-one in the presence of a base to form (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone.
Applications De Recherche Scientifique
(7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (7-Methoxybenzofuran-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been found to have neuroprotective effects, which may be attributed to its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Propriétés
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-21-11-4-2-3-9-5-12(23-13(9)11)14(20)19-6-10(7-19)22-8-15(16,17)18/h2-5,10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPQRBOODGLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2408278.png)
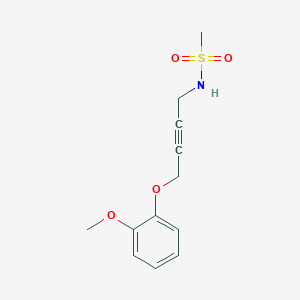

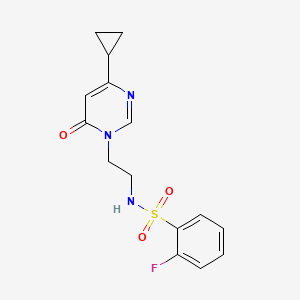
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
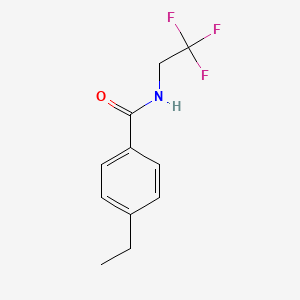
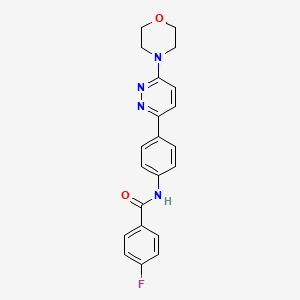
![5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2408288.png)
